REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][C:7](=O)[C:6]2[CH:10]=[CH:11][C:12]3[C:17]([C:5]=2[S:4]1(=[O:19])=[O:18])=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH3:2].[NH:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:8]=[C:7]([N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)[C:6]2[CH:10]=[CH:11][C:12]3[C:17]([C:5]=2[S:4]1(=[O:19])=[O:18])=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH3:2]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N1S(C2=C(C(C1)=O)C=CC1=CC=CC=C12)(=O)=O
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours in a vessel
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
equipped with a water trap
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether several times
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1S(C2=C(C(=C1)N1CCCC1)C=CC1=CC=CC=C12)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |